Cas no 87-05-8 (7-Ethoxy-4-methylcoumarin)

7-Ethoxy-4-methylcoumarin structure
7-Ethoxy-4-methylcoumarin structure
商品名:7-Ethoxy-4-methylcoumarin
CAS番号:87-05-8
MF:C12H12O3
メガワット:204.221883773804
MDL:MFCD00016971
CID:34406
PubChem ID:24869818

7-Ethoxy-4-methylcoumarin 化学的及び物理的性質

名前と識別子

    • 7-Ethoxy-4-methylcoumarin
    • 7-Ethoxy-4-methyl-2H-chromen-2-one
    • Ethyl 4-methylumbelliferyl ether
    • 4-Methyl-7-ethoxycoumarin
    • 7-ETHOXY-4-METHYLCOUMARIN FOR FLUORESCENCE
    • METHYL-7-METHOXYCOUMARIN, 4-(AS) PrintBack
    • 7-ethoxy-4-methylchromen-2-one
    • 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl-
    • Coumarin, 7-ethoxy-4-methyl-
    • ZLV1S0NNZH
    • NSC60561
    • Coumarin, 7-ethoxy-4-methyl- (8CI)
    • ST060225
    • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
    • Madescol
    • Maraniol
    • Morlin
    • Ethoxy resocyanin
    • 7-ethoxy-4-methyl-chromen-2-one
    • PubChem8679
    • 7-Ethoxy-4-methylcoumari
    • 7-ethoxy-4-methyl-coumarin
    • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-ethoxy-4-methyl- (6CI, 8CI)
    • 4-Methylumbelliferone ethyl ether
    • NSC 60561
    • MDL: MFCD00016971
    • インチ: 1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
    • InChIKey: NKRISXMDKXBVRJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C(C)C2C(=CC(=CC=2)OCC)O1
    • BRN: 169998

計算された属性

  • せいみつぶんしりょう: 204.07900
  • どういたいしつりょう: 204.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 35.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.163
  • ゆうかいてん: 111.0 to 117.0 deg-C
  • ふってん: 351.4 °C at 760 mmHg
  • フラッシュポイント: 351.4 °C at 760 mmHg
  • 屈折率: 1.548
  • ようかいど: DMF: soluble
  • PSA: 39.44000
  • LogP: 2.50010
  • ようかいせい: 水に溶ける。

7-Ethoxy-4-methylcoumarin セキュリティ情報

  • 危害声明: Irritant
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • 福カードFコード:8
  • 危険物標識: Xi
  • TSCA:Yes

7-Ethoxy-4-methylcoumarin 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

7-Ethoxy-4-methylcoumarin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E131554-1g
7-Ethoxy-4-methylcoumarin
87-05-8 ≥95% (HPLC)
1g
¥102.90 2023-09-03
Apollo Scientific
OR4853-5g
7-Ethoxy-4-methylcoumarin
87-05-8 98%
5g
£15.00 2025-02-20
TRC
E937590-2.5g
7-Ethoxy-4-methylcoumarin
87-05-8
2.5g
$ 64.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20065-5g
7-Ethoxy-4-methylcoumarin, 98%
87-05-8 98%
5g
¥966.00 2022-08-22
Apollo Scientific
OR4853-25g
7-Ethoxy-4-methylcoumarin
87-05-8 98%
25g
£24.00 2025-02-20
Alichem
A449041693-100g
7-Ethoxy-4-methyl-2H-chromen-2-one
87-05-8 97%
100g
$380.00 2023-08-31
eNovation Chemicals LLC
D960465-25g
7-Ethoxy-4-methyl-2H-chromen-2-one
87-05-8 97.0%
25g
$155 2024-06-06
abcr
AB126376-100 g
7-Ethoxy-4-methylcoumarin; 98%
87-05-8
100 g
€182.40 2023-07-20
BAI LING WEI Technology Co., Ltd.
381315-5G
7-Ethoxy-4-methylcoumarin, 98%
87-05-8 98%
5G
¥ 300 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69452-500mg
7-ethoxy-4-Methylcoumarin
87-05-8 98%
500mg
¥2463.00 2022-04-26

7-Ethoxy-4-methylcoumarin 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
One-Pot Synthesis and Photophysical Studies of Dihydropyrimidinone-Based Dyes: Novel Violet-Blue Light Emitting Fluorophores
Matta, Akanksha; et al, ChemistrySelect, 2018, 3(38), 10815-10820

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Tetrahydrofuran ;  0.5 h, < 10 °C; 4 - 5 h
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
2.2 10 d, rt
リファレンス
Synthesis, antifungal, and phytotoxic effects of some benzopyrone derivatives
Khan, Khalid Mohammed; et al, Natural Product Research, 2004, 18(1), 21-27

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  rt; 6 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 6 h, reflux
リファレンス
The synthesis of novel coumarin dyes and the study of their photoreaction properties
Wang, Tao; et al, Dyes and Pigments, 2007, 75(1), 104-110

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
1.2 6 h, reflux
リファレンス
The synthesis of novel coumarin dyes and the study of their photoreaction properties
Wang, Tao; et al, Dyes and Pigments, 2007, 75(1), 104-110

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Selectfluor ;  30 min, rt
リファレンス
Selectfluor-promoted environmental-friendly synthesis of 2H-chromen-2-one derivative under various reaction conditions
Ranjbar-Karimi, R.; et al, Journal of the Iranian Chemical Society, 2011, 8(1), 193-197

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  5 h, 10 °C → rt
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, reflux
リファレンス
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives
Khan, Khalid Mohammed; et al, Natural Product Research, 2003, 17(2), 115-125

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  6 - 8 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
リファレンス
Synthesis, characterisation and photophysical studies of oxadiazolyl coumarin: A new class of blue light emitting fluorescent dyes
Matta, Akanksha; et al, Dyes and Pigments, 2017, 140, 250-260

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  < 10 °C; 24 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
Synthesis and antibacterial activity of mannich bases of coumarins
Sumakanth, M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(8), 288-294

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  20 min, 45 - 55 °C
リファレンス
Study on synthesis of 7-ethoxyl-4-methycoumarin by phase transfer catalysis under microwave irradiation
Ye, Hong; et al, Huaxue Shijie, 2014, 55(4), 223-225

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 60 °C
リファレンス
Pechmann reaction promoted by boron trifluoride dihydrate
Stoyanov, Edmont V.; et al, Molecules, 2005, 10(7), 762-766

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, 80 °C
リファレンス
Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations
Liu, Jingbao; et al, Biochemistry, 2016, 55(13), 1997-2007

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
リファレンス
Synthesis, characterisation and photophysical studies of oxadiazolyl coumarin: A new class of blue light emitting fluorescent dyes
Matta, Akanksha; et al, Dyes and Pigments, 2017, 140, 250-260

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  48 h, 60 °C
リファレンス
En Route to Stabilized Compact Conformations of Single-Chain Polymeric Nanoparticles in Complex Media
Wijker, Stefan ; et al, Macromolecules (Washington, 2022, 55(14), 6220-6230

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Polymer supported hydroxycoumarin anion. Convenient method for O-alkylation of hydroxycoumarin
Deshmukh, J. G.; et al, Journal of the Indian Chemical Society, 1986, 63(4), 442-3

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Methanol ,  Chloroform
リファレンス
Photochemistry of pesticides. 13. Some photoreactions of O,O-diethyl-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)phosphorothioate (Potasan)
Abdou, Wafaa M.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(3-4), 199-203

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Xanthan gum, hydrogen sulfate ;  25 min, rt
リファレンス
Xanthan sulfuric acid, an efficient and recyclable solid acid catalyst for Pechmann condensation
Kuarm, B. Suresh; et al, Synthetic Communications, 2012, 42(12), 1770-1777

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Lithium bromide ;  20 min, 75 °C
リファレンス
LiBr-mediated, solvent free von Pechmann reaction: facile and efficient method for the synthesis of 2H-chromen-2-ones
Kumar, Sanjay; et al, ARKIVOC (Gainesville, 2007, (15), 18-23

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sulfuric acid
2.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
Antimicrobial prospection of some coumarin derivatives
Taataringa, Gabriela; et al, Farmacia (Bucharest, 2018, 66(2), 323-330

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 min, acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
リファレンス
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
リファレンス
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Chlorosulfonic acid (reaction products with cellulose) ,  Cellulose (reaction products with chlorosulfonic acid) ;  2 min
リファレンス
Expeditious Pechmann Condensation by Using Biodegradable Cellulose Sulfuric Acid as a Solid Acid Catalyst
Kuarm, B. Suresh; et al, Synthetic Communications, 2010, 40(22), 3358-3364

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: Cupric perchlorate ;  35 min, 45 - 50 °C
リファレンス
Ultrasound-promoted greener synthesis of 2H-chromen-2-ones catalyzed by copper perchlorate in solventless media
Puri, Saurabh; et al, Ultrasonics Sonochemistry, 2009, 16(6), 705-707

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  30 min, rt; 4 - 5 h, rt
2.1 Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Potassium hydroxide ;  15 min, rt
2.3 24 h, reflux
リファレンス
Synthesis, antioxidant and insecticidal activities of some coumarin derivatives
Khan, K. M.; et al, Journal of the Chemical Society of Pakistan, 2002, 24(3), 226-231

ごうせいかいろ 24

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Water ;  24 h, 10 - 25 °C
2.1 Catalysts: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 18 h, 56 °C
リファレンス
Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives
Ngoc Toan, Vu ; et al, Synthetic Communications, 2020, 50(23), 3603-3615

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  < 10 °C; 12 h, < 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  10 min, acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
リファレンス
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide ,  Potassium iodide Solvents: Acetone ;  5 h, 80 °C
リファレンス
Catalytic synthesis of 7-alkoxylcoumarins by TBAB
Zhang, Wei-hua; et al, Hecheng Huaxue, 2008, 16(5), 561-563

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
Synthesis and antibacterial activity of mannich bases of coumarins
Sumakanth, M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(8), 288-294

7-Ethoxy-4-methylcoumarin Raw materials

7-Ethoxy-4-methylcoumarin Preparation Products

7-Ethoxy-4-methylcoumarin 関連文献

7-Ethoxy-4-methylcoumarinに関する追加情報

7-Ethoxy-4-methylcoumarin (CAS No. 87-05-8): A Versatile Compound with Broad Applications

7-Ethoxy-4-methylcoumarin (CAS No. 87-05-8), also known as 7-ethoxy-4-methyl-2H-chromen-2-one, is a synthetic derivative of coumarin, a naturally occurring aromatic compound. This organic chemical has garnered significant attention due to its unique fluorescence properties, photochemical reactivity, and biological activities. Its molecular formula is C12H12O3, and it features a coumarin backbone substituted with an ethoxy group at the 7-position and a methyl group at the 4-position.

In recent years, 7-Ethoxy-4-methylcoumarin has become a focal point in pharmaceutical research, cosmetic formulations, and material science. Its ability to absorb and emit light in the UV-visible spectrum makes it a valuable fluorescent probe for biochemical assays. Additionally, its photostability and low toxicity have led to its use in sunscreen agents and anti-aging products, aligning with the growing consumer demand for clean beauty and sustainable skincare solutions.

The compound's CAS No. 87-05-8 is frequently searched in chemical databases and regulatory platforms, reflecting its industrial relevance. Researchers often explore its synthetic pathways, including Peckmann condensation and microwave-assisted synthesis, to optimize yield and purity. Its role as a precursor for more complex heterocyclic compounds further underscores its importance in medicinal chemistry.

One of the trending topics surrounding 7-Ethoxy-4-methylcoumarin is its potential in green chemistry. With increasing emphasis on eco-friendly synthesis, scientists are investigating catalyst-free reactions and biodegradable solvents to produce this compound. Such innovations resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in reducing environmental footprints of chemical manufacturing.

In the fragrance industry, 7-Ethoxy-4-methylcoumarin is valued for its mild, sweet odor reminiscent of tonka bean or vanilla. It serves as a fixative in perfumes and scented products, catering to the rising popularity of niche fragrances. Moreover, its antimicrobial properties have sparked interest in preservative-free formulations, addressing consumer concerns about parabens and synthetic additives.

From a technical perspective, the compound's crystallinity and solubility profile are critical for formulation scientists. It exhibits limited solubility in water but dissolves well in organic solvents like ethanol and dimethyl sulfoxide (DMSO). This characteristic is leveraged in drug delivery systems, where 7-Ethoxy-4-methylcoumarin acts as a model drug for studying transdermal penetration and nanocarrier efficiency.

The safety profile of CAS No. 87-05-8 is well-documented, with studies confirming its non-irritating nature at typical usage concentrations. Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. FDA have classified it as safe for select applications, provided guidelines on good manufacturing practices (GMP) are followed. This regulatory clarity supports its adoption in consumer goods and industrial processes.

Looking ahead, 7-Ethoxy-4-methylcoumarin is poised to play a pivotal role in emerging technologies. For instance, its luminescent properties are being harnessed in OLED displays and sensor materials, aligning with the boom in flexible electronics. Concurrently, its enzyme inhibition potential is being explored for therapeutic applications, particularly in metabolic disorders and inflammatory diseases.

In summary, 7-Ethoxy-4-methylcoumarin (CAS No. 87-05-8) exemplifies the intersection of traditional chemistry and modern innovation. Its multifaceted applications—from cosmeceuticals to advanced materials—highlight its enduring relevance. As research continues to uncover new functionalities, this compound will remain a cornerstone in both academic and industrial settings.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:87-05-8)7-Ethoxy-4-methylcoumarin
A1207296
清らかである:99%
はかる:25g
価格 ($):169.0